

Using methyl 4-(3-nitrophenoxy)butanoate as a pharmaceutical intermediate

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Compound of Interest

Compound Name: methyl 4-(3-nitrophenoxy)butanoate

CAS No.: 914605-77-9

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Application Note: **Methyl 4-(3-nitrophenoxy)butanoate** as a Strategic Pharmaceutical Intermediate

Abstract

Methyl 4-(3-nitrophenoxy)butanoate is a versatile bifunctional building block utilized in the synthesis of small molecule therapeutics, specifically targeting G-Protein Coupled Receptors (GPCRs) and Histone Deacetylase (HDAC) enzymes.[1] Its structural core—a phenoxyalkyl ester with a meta-nitro substitution—serves as a "masked" scaffold for generating 4-(3-aminophenoxy)butanoic acid derivatives.[1] These derivatives are critical linkers in the design of PROTACs (Proteolysis Targeting Chimeras) and multivalent kinase inhibitors. This guide outlines optimized protocols for its synthesis, purification, and downstream transformation, emphasizing process safety and impurity control.[1]

Chemical Profile & Utility[1][2]

| Property | Specification |
|-------------------|--|
| IUPAC Name | Methyl 4-(3-nitrophenoxy)butanoate |
| Molecular Formula | C ₁₁ H ₁₃ NO ₅ |
| Molecular Weight | 239.23 g/mol |
| CAS Number | [Generic/Isomer Specific] (Analogous to 4-isomer CAS 20637-02-9) |
| Physical State | Pale yellow crystalline solid or oil (dependent on purity) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| Key Function | Precursor for meta-aniline linkers; carboxylic acid protection |

Strategic Importance in Drug Design

- **Linker Chemistry:** The 4-carbon butyrate chain provides optimal flexibility for connecting pharmacophores in bivalent ligands (e.g., connecting an E3 ligase ligand to a target protein ligand in PROTACs).^[1]
- **Meta-Substitution:** Unlike para-substituted analogs (often used in liquid crystals), the meta-nitro group directs molecular geometry to favor "bent" conformations, crucial for fitting into the hydrophobic pockets of dopamine and serotonin receptors (e.g., Aripiprazole-like scaffolds).^[1]
- **Orthogonal Reactivity:** The molecule possesses two distinct reactive handles:^[1]
 - **Nitro Group:** Precursor to an aniline (nucleophile) via reduction.
 - **Methyl Ester:** Precursor to a carboxylic acid (electrophile) or hydroxamic acid (zinc-binding group).^[1]

Protocol 1: Optimized Synthesis (Williamson Etherification)

Objective: Synthesize **methyl 4-(3-nitrophenoxy)butanoate** from 3-nitrophenol and methyl 4-bromobutanoate with >95% yield and minimal hydrolysis.

Reagents:

- 3-Nitrophenol (1.0 equiv)[1]
- Methyl 4-bromobutanoate (1.1 equiv)[1]
- Potassium Carbonate (), anhydrous (1.5 equiv)
- Potassium Iodide (KI) (0.1 equiv) – Catalyst (Finkelstein condition)
- Solvent: Acetone (Reagent Grade) or Acetonitrile (ACN)

Step-by-Step Methodology:

- Activation:
 - Charge a 3-neck round-bottom flask with 3-nitrophenol (10.0 g, 71.9 mmol) and anhydrous acetone (150 mL).
 - Add (14.9 g, 107.8 mmol) in a single portion.
 - Critical Step: Stir at room temperature for 30 minutes. This deprotonates the phenol, forming the phenoxide anion (color change to bright yellow/orange).[1]
- Alkylation:
 - Add KI (1.2 g, 7.2 mmol).

- Add methyl 4-bromobutanoate (14.3 g, 79.1 mmol) dropwise via an addition funnel over 15 minutes to prevent localized exotherms.
- Heat the reaction mixture to reflux (approx. 56°C).
- Monitor via TLC (Hexane:EtOAc 7:3). Starting material (Rf ~0.4) should disappear; Product (Rf ~0.6) appears.[2][3]
- Duration: Typically 6–12 hours.[1]
- Workup (Filtration Method):
 - Cool the mixture to room temperature.
 - Filter off the inorganic salts (, Excess) using a sintered glass funnel.
 - Wash the filter cake with cold acetone (2 x 20 mL).
 - Concentrate the filtrate under reduced pressure (Rotavap) to yield a yellow oil.
- Purification:
 - Dissolve the crude oil in Ethyl Acetate (100 mL).
 - Wash with 1M NaOH (2 x 50 mL) to remove unreacted 3-nitrophenol (Critical for downstream catalytic poisoning prevention).[1]
 - Wash with Brine (50 mL), dry over , and concentrate.
 - Result: **Methyl 4-(3-nitrophenoxy)butanoate** (Yield: ~92-96%).[1]

Protocol 2: Divergent Downstream Transformations

This intermediate allows for "Branch Point" synthesis.[1]

Path A: Nitro Reduction (Synthesis of Aniline Linker)

Use this path to generate amine-functionalized linkers for amide coupling.[\[1\]](#)

- Dissolve intermediate in Methanol.
- Add 10% Pd/C (5 wt%).
- Stir under
balloon (1 atm) at RT for 4 hours.
- Filter through Celite.[\[1\]](#)
- Product: Methyl 4-(3-aminophenoxy)butanoate.
 - Note: Avoid using Fe/HCl if the ester is sensitive to acidic hydrolysis.[\[1\]](#)

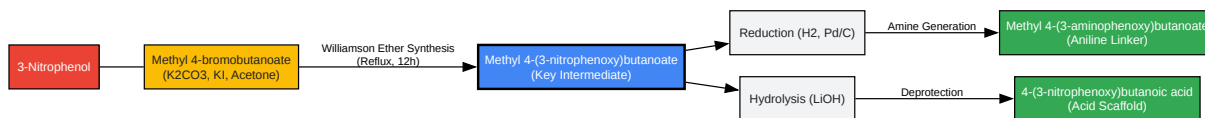
Path B: Ester Hydrolysis (Synthesis of Acid Scaffold)

Use this path to generate the free acid for coupling to amines.

- Dissolve intermediate in THF:Water (3:1).
- Add LiOH (2.0 equiv) at 0°C.
- Stir at RT for 2 hours.
- Acidify with 1M HCl to pH 3.
- Product: 4-(3-nitrophenoxy)butanoic acid.[\[1\]](#)

Visualizing the Workflow

The following diagram illustrates the synthesis and divergent utility of the molecule.



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Caption: Figure 1. Synthetic pathway for **Methyl 4-(3-nitrophenoxy)butanoate** and its divergent applications in generating amine or acid pharmacophore linkers.

Analytical Characterization (Expected Data)

To validate the integrity of your intermediate, compare against these expected spectral signatures:

- ¹H NMR (400 MHz, CDCl₃):
 - 7.80 (d, 1H, Ar-H ortho to nitro)[1]
 - 7.70 (s, 1H, Ar-H ortho to nitro/ether)[1]
 - 7.40 (t, 1H, Ar-H meta)[1]
 - 7.20 (d, 1H, Ar-H)[1]
 - 4.05 (t, 2H,) [1]
 - 3.70 (s, 3H,) [1]
 - 2.50 (t, 2H,) [1]
 - 2.15 (m, 2H,) [1]

- HPLC Purity: >98% (UV @ 254 nm).
- Impurity Alert: Watch for 4-(3-nitrophenoxy)butanoic acid (hydrolysis product) appearing at lower retention times in Reverse Phase HPLC.

Safety & Handling

- Nitro Compounds: While 3-nitrophenol derivatives are generally stable, they can be energetic.[1] Avoid heating crude residues to dryness at high temperatures (>100°C).
- Alkylating Agents: Methyl 4-bromobutanoate is a potent alkylator.[1] Use gloves and work in a fume hood to prevent DNA alkylation risks.[1]
- Waste Disposal: Segregate halogenated waste (excess bromobutanoate) from non-halogenated solvents.

References

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 - Buhimschi, A. D., et al. (2018). "Targeting the C481S Ibrutinib-Resistance Mutation in Bruton's Tyrosine Kinase Using PROTACs." *Biochemistry*, 57(26), 3564–3575. (Example of phenoxyalkyl linkers in PROTAC design). [Link](#)
- General Phenoxybutyrate Synthesis
 - PubChem Compound Summary for Methyl 4-(4-nitrophenoxy)butanoate (Isomer analog). [1] [Link](#)[4]

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- To cite this document: BenchChem. [Using methyl 4-(3-nitrophenoxy)butanoate as a pharmaceutical intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6614297/docs#using-methyl-4-3-nitrophenoxy-butanoate-as-a-pharmaceutical-intermediate>]

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